

# Comparative Analysis of EB-PSMA-617 Cross-Reactivity with Off-Target Receptors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **EB-PSMA-617**'s binding profile, with a focus on its cross-reactivity with potential off-target receptors. The information presented herein is supported by experimental data to aid researchers in evaluating the specificity of this radioligand.

# **Executive Summary**

**EB-PSMA-617** is a promising radiopharmaceutical for the diagnosis and therapy of prostate cancer, designed to target the prostate-specific membrane antigen (PSMA). Its design incorporates an Evans blue motif to enhance blood circulation time and tumor uptake. However, understanding its binding affinity to other structurally related receptors is crucial for predicting potential off-target effects and ensuring clinical safety. This guide delves into the cross-reactivity profile of PSMA-617-based ligands, highlighting key experimental findings and methodologies.

### **Cross-Reactivity Profile of PSMA-617 Ligands**

Recent studies have indicated that the off-target accumulation of PSMA-617 in healthy tissues, such as the salivary glands and kidneys, may be attributed to its cross-reactivity with Glutamate Carboxypeptidase III (GCPIII). GCPIII shares a high degree of sequence homology with PSMA.







A study by Lucaroni et al. investigated the binding of a fluorescent derivative of PSMA-617 to GCPIII and other structurally similar proteins, namely N-acetylated alpha-linked acidic dipeptidase like 1 (NAALADL-1) and transferrin receptor 1 (TfR1)[1][2]. The results demonstrated a significant binding affinity of the PSMA-617 derivative to GCPIII, while no interaction was observed with NAALADL-1 and TfR1[1][2]. This suggests that GCPIII is a likely candidate for the off-target binding of PSMA-617 based radioligands.

However, it is important to note that this finding has been a subject of scientific discussion. A subsequent publication presented evidence suggesting that GCPIII may not be the primary off-target receptor, citing studies in PSMA-knockout mice where the uptake of a PSMA-ligand in salivary glands and kidneys was significantly reduced[3]. This indicates that PSMA itself is the main driver of uptake in these organs.

While direct quantitative binding data for **EB-PSMA-617** with GCPIII is not yet available in published literature, the existing data for a closely related PSMA-617 derivative provides a strong indication of its potential cross-reactivity profile. The addition of the Evans blue moiety in **EB-PSMA-617** is primarily intended to alter its pharmacokinetic properties and is not expected to fundamentally change its binding specificity to homologous receptors.

### **Quantitative Binding Affinity Data**

The following tables summarize the available binding affinity data for PSMA-617 and **EB-PSMA-617** with their primary target (PSMA) and a key potential off-target receptor (GCPIII).

Table 1: Binding Affinity of PSMA-617 Derivative with Human PSMA and Potential Off-Target Receptors



| Ligand                                  | Receptor           | Method                       | Binding<br>Affinity (Kd) | Reference |
|-----------------------------------------|--------------------|------------------------------|--------------------------|-----------|
| PSMA-617<br>(fluorescent<br>derivative) | Human PSMA         | Fluorescence<br>Polarization | 0.15 nM                  | [1]       |
| PSMA-617<br>(fluorescent<br>derivative) | Human GCPIII       | Fluorescence<br>Polarization | 0.9 nM                   | [1]       |
| PSMA-617<br>(fluorescent<br>derivative) | Human<br>NAALADL-1 | Fluorescence<br>Polarization | No binding observed      | [1]       |
| PSMA-617<br>(fluorescent<br>derivative) | Human TfR1         | Fluorescence<br>Polarization | No binding observed      | [1]       |

Table 2: Binding Affinity of EB-PSMA-617 and PSMA-617 with Human and Murine PSMA

| Ligand      | Receptor    | Method                     | Binding<br>Affinity (KD) | Reference |
|-------------|-------------|----------------------------|--------------------------|-----------|
| EB-PSMA-617 | Human PSMA  | Biolayer<br>Interferometry | 2.67 nM                  | [4]       |
| EB-PSMA-617 | Murine PSMA | Biolayer<br>Interferometry | 161 nM                   | [4]       |
| PSMA-617    | Human PSMA  | Biolayer<br>Interferometry | 2.34 nM                  | [4]       |
| PSMA-617    | Murine PSMA | Biolayer<br>Interferometry | 141 nM                   | [4]       |

# **Experimental Protocols**



# Fluorescence Polarization Assay for Cross-Reactivity Assessment

This protocol outlines the general steps for a fluorescence polarization assay, similar to the one used to determine the cross-reactivity of the PSMA-617 derivative.

Objective: To determine the binding affinity (Kd) of a fluorescently labeled ligand (e.g., a derivative of **EB-PSMA-617**) to purified recombinant target proteins (PSMA, GCPIII, etc.).

### Materials:

- Fluorescently labeled EB-PSMA-617 derivative (tracer)
- Purified recombinant human PSMA, GCPIII, NAALADL-1, and TfR1 proteins
- Assay buffer (e.g., PBS with 0.1% BSA)
- 384-well, non-binding black microplates
- Fluorescence polarization plate reader

### Procedure:

- Tracer Titration: A serial dilution of the fluorescent tracer is prepared in the assay buffer to determine the optimal concentration that yields a stable and sufficient fluorescence signal without causing aggregation.
- Receptor Titration: A fixed concentration of the tracer is incubated with increasing concentrations of the receptor protein to determine the concentration of receptor required to achieve saturation of the binding signal.
- Competition Assay: a. A constant concentration of the tracer and the receptor (at a concentration that gives approximately 80% of the maximum binding signal) are added to the wells of the microplate. b. A serial dilution of the unlabeled competitor ligand (e.g., EB-PSMA-617) is then added to the wells. c. The plate is incubated at room temperature for a specified time (e.g., 1 hour) to reach binding equilibrium.



- Measurement: The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
- Data Analysis: The data is analyzed using a sigmoidal dose-response curve to determine the IC50 value, which is then used to calculate the inhibition constant (Ki) and subsequently the dissociation constant (Kd).

# Visualizations Experimental Workflow: Fluorescence Polarization Assay



Click to download full resolution via product page

Caption: Workflow for Fluorescence Polarization-Based Cross-Reactivity Assay.

### **PSMA Signaling Pathway**





Click to download full resolution via product page

Caption: Simplified PSMA Signaling Pathway.



PSMA has been shown to influence cell survival signaling pathways. In prostate cancer cells, PSMA can interact with the scaffolding protein RACK1, which disrupts the canonical signaling from the  $\beta1$  integrin and IGF-1 receptor complex to the MAPK/ERK pathway, a pathway associated with cell proliferation. This disruption leads to the activation of the PI3K-AKT signaling pathway, which promotes tumor cell survival and progression[5]. Understanding this signaling cascade is important for elucidating the downstream effects of PSMA-targeted therapies.

### Conclusion

The available evidence suggests that PSMA-617 based radioligands, and likely **EB-PSMA-617**, exhibit a degree of cross-reactivity with Glutamate Carboxypeptidase III. This interaction is a plausible explanation for the observed uptake in certain healthy tissues. While the clinical significance of this off-target binding is still under investigation, it represents an important consideration for the development of future PSMA-targeted agents with improved specificity. Further studies directly quantifying the binding affinity of **EB-PSMA-617** to a panel of homologous receptors are warranted to fully characterize its selectivity profile. This guide provides a foundational understanding for researchers to design and interpret studies aimed at developing more precise and effective cancer therapeutics.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cross-reactivity to glutamate carboxypeptidase III causes undesired salivary gland and kidney uptake of PSMA-targeted small-molecule radionuclide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. GCP III is not the "off-target" for urea-based PSMA ligands PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]



- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of EB-PSMA-617 Cross-Reactivity with Off-Target Receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608241#cross-reactivity-studies-of-eb-psma-617-with-other-receptors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com